

Application Note: ^1H NMR Analysis of 4-Hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure and purity are crucial for its application in research and drug development. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for acquiring and analyzing the ^1H NMR spectrum of **4-Hydroxy-2-methylbenzoic acid**. While a publicly available, fully characterized ^1H NMR spectrum with detailed experimental parameters for **4-Hydroxy-2-methylbenzoic acid** could not be located in our search, this document presents expected chemical shifts based on the analysis of similar compounds and general principles of NMR spectroscopy.

Expected ^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Hydroxy-2-methylbenzoic acid** is expected to show distinct signals corresponding to the aromatic protons, the methyl group proton, the hydroxyl proton, and the carboxylic acid proton. The exact chemical shifts can vary depending on the solvent and concentration used. The predicted data is summarized in the table below.

Protons (Label)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3	6.7 - 6.9	Doublet (d)	1H	~2.0 (meta coupling)
H-5	6.7 - 6.9	Doublet of Doublets (dd)	1H	~8.0 (ortho), ~2.0 (meta)
H-6	7.7 - 7.9	Doublet (d)	1H	~8.0 (ortho coupling)
-CH ₃	2.4 - 2.6	Singlet (s)	3H	N/A
-OH	9.0 - 11.0	Singlet (s, broad)	1H	N/A
-COOH	10.0 - 13.0	Singlet (s, broad)	1H	N/A

Experimental Protocol

This protocol outlines the steps for the preparation and ¹H NMR analysis of a **4-Hydroxy-2-methylbenzoic acid** sample.

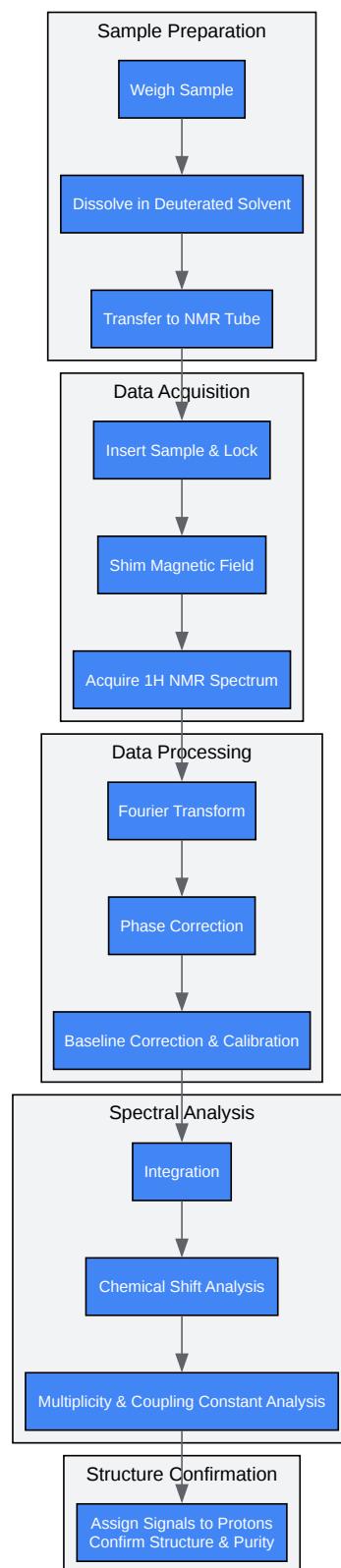
Materials:

- **4-Hydroxy-2-methylbenzoic acid** sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **4-Hydroxy-2-methylbenzoic acid** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO- d_6 is often a good choice for carboxylic acids due to its ability to dissolve the sample and exchange with the acidic protons).
 - Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution and lineshape.
 - Acquire the ^1H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be adjusted based on sample concentration)
 - Spectral Width: 0-16 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the proton-proton connectivities.


Molecular Structure and Proton Environments

The structure of **4-Hydroxy-2-methylbenzoic acid** with the different proton environments is shown below. This diagram helps in the assignment of the observed NMR signals to the specific protons in the molecule.

Caption: Molecular structure of **4-Hydroxy-2-methylbenzoic acid** with labeled protons.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for the ^1H NMR analysis of **4-Hydroxy-2-methylbenzoic acid**.

- To cite this document: BenchChem. [Application Note: ^1H NMR Analysis of 4-Hydroxy-2-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294965#1h-nmr-spectrum-of-4-hydroxy-2-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com